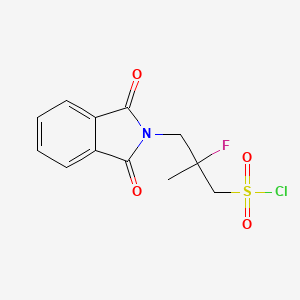
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C12H11ClFNO4S and its molecular weight is 319.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound can be represented by the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 319.77 g/mol |
| CAS Number | 1909314-21-1 |
| Purity | >95% (GC) |
| Physical State | Solid |
| Storage Conditions | Cool, dry place |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl chloride group is known for its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and enzymes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can influence signaling pathways by modifying receptor interactions.
Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study Example :
A study involving isoindole derivatives demonstrated that they could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of cell cycle regulators.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The sulfonyl chloride moiety is known to enhance the activity against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of this compound. The compound is classified as hazardous due to its corrosive nature and potential toxicity upon exposure.
Safety Data Summary
| Hazard Type | Description |
|---|---|
| Skin Contact | Causes severe burns |
| Eye Contact | Causes serious eye damage |
| Inhalation | May cause respiratory irritation |
特性
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO4S/c1-12(14,7-20(13,18)19)6-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKNZVGHKDRNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)(CS(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













